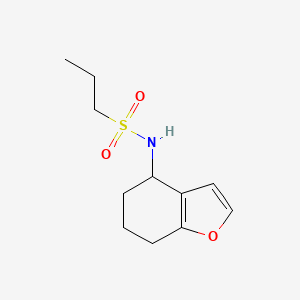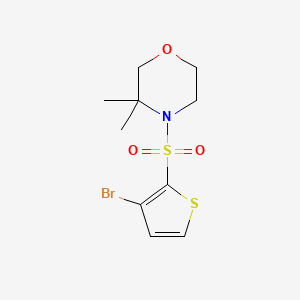
N-(2-chloro-4-methylphenyl)-2-pyrrolidin-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-methylphenyl)-2-pyrrolidin-2-ylacetamide, commonly known as CMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CMA is a synthetic compound that belongs to the class of acetamides and has been found to exhibit various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
CMA has been found to exhibit various scientific research applications. It has been used as a tool in the study of the central nervous system and has been found to have potential applications in the treatment of various neurological disorders. CMA has also been used in the study of pain and inflammation and has been found to exhibit analgesic and anti-inflammatory properties. Additionally, CMA has been used in the study of drug addiction and has been found to have potential applications in the treatment of drug addiction.
Mecanismo De Acción
The mechanism of action of CMA is not fully understood. However, it has been found to act as an inhibitor of the reuptake of dopamine and norepinephrine in the central nervous system. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in increased neurotransmission. Additionally, CMA has been found to exhibit modulatory effects on the GABAergic system, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
CMA has been found to exhibit various biochemical and physiological effects. It has been found to exhibit analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of pain and inflammation. Additionally, CMA has been found to exhibit anxiolytic and antidepressant properties, which make it a potential candidate for the treatment of anxiety and depression. CMA has also been found to exhibit potential applications in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CMA in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, CMA has been found to exhibit a wide range of biochemical and physiological effects, making it a versatile tool for scientific research. However, one of the limitations of using CMA in lab experiments is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on CMA. One area of research is the development of new analogs of CMA with improved pharmacological properties. Another area of research is the study of the long-term effects of CMA on the central nervous system. Additionally, research is needed to determine the potential applications of CMA in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, research is needed to determine the potential applications of CMA in the treatment of drug addiction.
Conclusion:
In conclusion, CMA is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. The synthesis of CMA involves the reaction of 2-chloro-4-methylbenzoyl chloride with pyrrolidine and acetic acid. CMA has been found to exhibit various scientific research applications and has been found to exhibit analgesic, anti-inflammatory, anxiolytic, and antidepressant properties. Additionally, CMA has been found to have potential applications in the treatment of drug addiction. While CMA has several advantages for use in lab experiments, it also has potential limitations due to its toxicity. There are several future directions for research on CMA, including the development of new analogs and the study of its potential applications in the treatment of various neurological disorders and drug addiction.
Métodos De Síntesis
The synthesis of CMA involves the reaction of 2-chloro-4-methylbenzoyl chloride with pyrrolidine and acetic acid. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The purity of the final product is determined using spectroscopic techniques such as NMR and IR.
Propiedades
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-pyrrolidin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-9-4-5-12(11(14)7-9)16-13(17)8-10-3-2-6-15-10/h4-5,7,10,15H,2-3,6,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCJVVSICLUILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2CCCN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7587744.png)
![2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587759.png)
![2-[1-(2-Imidazo[1,2-a]pyridin-2-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587771.png)


![2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587795.png)


![4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7587830.png)

![N-[2-[(3-bromopyridin-2-yl)amino]ethyl]acetamide](/img/structure/B7587839.png)

